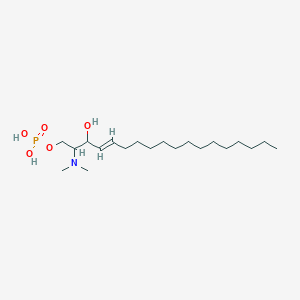

13-cis-12-(3'-Carboxyphenyl)retinoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

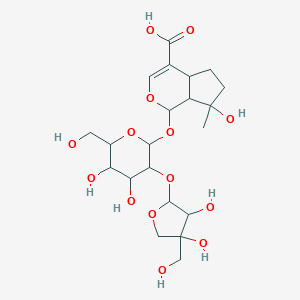

L'acide 13-cis-12-(3'-carboxyphényl)rétinoïque est un dérivé rétinoïde synthétique. Les rétinoïdes sont des composés liés à la vitamine A et sont connus pour leurs rôles dans la régulation de la croissance cellulaire, la différenciation et l'apoptose. Ce composé particulier a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles cutanés et de certains types de cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 13-cis-12-(3'-carboxyphényl)rétinoïque implique généralement la condensation d'une structure de base de rétinoïde avec un groupe carboxyphényle. Le processus nécessite souvent l'utilisation d'acides ou de bases forts comme catalyseurs et peut impliquer plusieurs étapes de purification pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour éviter l'isomérisation et la dégradation du produit .

Types de réactions :

Oxydation : L'acide 13-cis-12-(3'-carboxyphényl)rétinoïque peut subir des réactions d'oxydation, ce qui entraîne souvent la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou d'autres formes réduites.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les conditions de réaction de substitution peuvent impliquer l'utilisation d'agents halogénants ou de nucléophiles en milieu acide ou basique.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés carboxylés, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Chimie : En chimie, l'acide 13-cis-12-(3'-carboxyphényl)rétinoïque est utilisé comme composé modèle pour étudier le comportement des rétinoïdes et de leurs dérivés. Il aide à comprendre la réactivité et la stabilité de ces composés dans diverses conditions .

Biologie : Biologiquement, ce composé a été étudié pour ses effets sur la différenciation cellulaire et l'apoptose. Il est particulièrement pertinent dans les études impliquant les cellules de la peau et les cellules cancéreuses .

Médecine : Médicalement, l'acide 13-cis-12-(3'-carboxyphényl)rétinoïque s'est montré prometteur dans le traitement des troubles cutanés tels que l'acné et le psoriasis. Il est également étudié pour son potentiel en chimiothérapie, en particulier pour sa capacité à induire l'apoptose dans les cellules cancéreuses .

Industrie : Dans le secteur industriel, ce composé est utilisé dans la formulation de traitements topiques et d'autres produits pharmaceutiques. Sa stabilité et son efficacité en font un ingrédient précieux dans diverses formulations thérapeutiques .

5. Mécanisme d'action

Le mécanisme d'action de l'acide 13-cis-12-(3'-carboxyphényl)rétinoïque implique son interaction avec les récepteurs d'acide rétinoïque (RAR) et les récepteurs rétinoïdes X (RXR). Ces récepteurs sont des facteurs de transcription nucléaires qui régulent l'expression des gènes impliqués dans la croissance cellulaire, la différenciation et l'apoptose. En se liant à ces récepteurs, le composé peut moduler l'expression des gènes et influencer les processus cellulaires .

Composés similaires :

Acide 13-cis-rétinoïque : Un autre dérivé rétinoïde avec des activités biologiques similaires mais des caractéristiques structurelles différentes.

Acide tout-trans-rétinoïque : Connu pour son rôle dans le traitement de la leucémie aiguë promyélocytaire.

Acide 9-cis-rétinoïque : Un autre isomère de l'acide rétinoïque avec des propriétés biologiques distinctes.

Unicité : L'acide 13-cis-12-(3'-carboxyphényl)rétinoïque est unique en raison de la présence du groupe carboxyphényle, qui améliore son affinité de liaison aux récepteurs d'acide rétinoïque et augmente sa stabilité. Cette modification structurelle contribue également à ses propriétés thérapeutiques distinctes par rapport aux autres rétinoïdes .

Applications De Recherche Scientifique

Chemistry: In chemistry, 13-cis-12-(3’-Carboxyphenyl)retinoic acid is used as a model compound to study the behavior of retinoids and their derivatives. It helps in understanding the reactivity and stability of these compounds under various conditions .

Biology: Biologically, this compound has been investigated for its effects on cell differentiation and apoptosis. It is particularly relevant in studies involving skin cells and cancer cells .

Medicine: Medically, 13-cis-12-(3’-Carboxyphenyl)retinoic acid has shown promise in the treatment of skin disorders such as acne and psoriasis. It is also being explored for its potential in cancer therapy, particularly for its ability to induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the formulation of topical treatments and other pharmaceutical products. Its stability and efficacy make it a valuable ingredient in various therapeutic formulations .

Mécanisme D'action

The mechanism of action of 13-cis-12-(3’-Carboxyphenyl)retinoic acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis. By binding to these receptors, the compound can modulate gene expression and influence cellular processes .

Comparaison Avec Des Composés Similaires

13-cis-Retinoic acid: Another retinoid derivative with similar biological activities but different structural features.

All-trans-Retinoic acid: Known for its role in the treatment of acute promyelocytic leukemia.

9-cis-Retinoic acid: Another isomer of retinoic acid with distinct biological properties.

Uniqueness: 13-cis-12-(3’-Carboxyphenyl)retinoic acid is unique due to the presence of the carboxyphenyl group, which enhances its binding affinity to retinoic acid receptors and increases its stability. This structural modification also contributes to its distinct therapeutic properties compared to other retinoids .

Propriétés

Numéro CAS |

141948-79-0 |

|---|---|

Formule moléculaire |

C27H32O4 |

Poids moléculaire |

420.5 g/mol |

Nom IUPAC |

3-[(1Z,3Z,5E,7E)-1-carboxy-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraen-3-yl]benzoic acid |

InChI |

InChI=1S/C27H32O4/c1-18(12-14-24-19(2)8-7-15-27(24,4)5)11-13-23(20(3)16-25(28)29)21-9-6-10-22(17-21)26(30)31/h6,9-14,16-17H,7-8,15H2,1-5H3,(H,28,29)(H,30,31)/b14-12+,18-11+,20-16-,23-13- |

Clé InChI |

XKKDQOHDTASHCE-PAZAWXFKSA-N |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(\C2=CC(=CC=C2)C(=O)O)/C(=C\C(=O)O)/C)/C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |

| 141948-79-0 | |

Synonymes |

13-cis-12-(3'-carboxyphenyl)retinoic acid 4-(3-carboxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetraenoic acid BMS 181162 BMS-181162 BMS181162 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate](/img/structure/B235592.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B235618.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)